3-Amino-2-oxoazetidine-1-sulfonic acid
Description
3-Amino-2-oxoazetidine-1-sulfonic acid is a β-lactam derivative featuring a four-membered azetidine ring with a sulfonic acid group at position 1, an amino group at position 3, and a ketone at position 2. This compound is structurally related to monobactams, a class of antibiotics known for their resistance to β-lactamases. Its synthesis, as described by Floyd et al. (1982), involves the conversion of L-α-amino-β-hydroxy acids into hydroxamic esters, followed by cyclization to form the azetidine ring .
Properties
CAS No. |
78611-11-7 |
|---|---|
Molecular Formula |
C3H6N2O4S |
Molecular Weight |
166.16 g/mol |
IUPAC Name |
3-amino-2-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C3H6N2O4S/c4-2-1-5(3(2)6)10(7,8)9/h2H,1,4H2,(H,7,8,9) |
InChI Key |
NSRVGDULUQOEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N1S(=O)(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues within the Azetidine Sulfonic Acid Family
a. (2R,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
- Structure : Differs by a methyl substituent at position 2 and a ketone at position 4.
- Properties : Higher molecular weight (180.18 g/mol) and melting point (206–211°C) compared to the target compound. Its density (1.8 g/cm³) and LogP (-2.91) suggest high polarity and poor lipophilicity .
- Applications: Discontinued commercial availability () implies challenges in synthesis, stability, or efficacy. Potential use in β-lactam antibiotic research is inferred from structural similarity to monobactams.
b. (S)-3-Amino-2-oxoazetidine-1-sulfonic acid
- Structure: Enantiomer of the target compound, synthesized via stereospecific routes from L-α-amino-β-hydroxy acids .
Ethane Sulfonic Acid Derivatives with Heterocyclic Moieties
a. 2-[(1,3-Benzothiazol-2-yl)amino]-2-oxoethane-1-sulfonic acid
- Structure : Features a benzothiazole ring instead of an azetidine, with an ethane sulfonic acid backbone.
- Properties : Larger molecular weight (284.30 g/mol) and aromaticity likely enhance π-π interactions but reduce solubility compared to azetidine derivatives .
- Applications : Benzothiazole moieties are common in kinase inhibitors and fluorescent probes, suggesting divergent uses from azetidine-based compounds.
Comparative Analysis of Physicochemical Properties
*Estimated LogP based on structural analogs.
- Benzothiazole derivatives exhibit markedly higher molecular weights, likely impacting bioavailability.
Q & A
Basic: What are the recommended synthetic routes for 3-Amino-2-oxoazetidine-1-sulfonic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as sulfonation of azetidine precursors or coupling reactions with sulfonic acid derivatives. For example, analogous sulfonic acid compounds (e.g., 2-((6-aminohexyl)amino)-2-iminoethane-1-sulfonic acid) are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of sulfonic acid intermediates.
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ring closure in azetidine formation.
- Purification : Ion-exchange chromatography is critical to isolate the sulfonic acid moiety from byproducts.
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